2-(4-Methoxyphenyl)azepane; acetic acid
Description
2-(4-Methoxyphenyl)azepane; acetic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. This compound is characterized by the presence of an azepane ring substituted with a 4-methoxyphenyl group and an acetic acid moiety.
Properties
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H4O2/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13;1-2(3)4/h6-9,13-14H,2-5,10H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUDGFGRHAHXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)C2CCCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)azepane; acetic acid can be achieved through several synthetic routes. One common method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These methods typically require specific reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the azepane ring and the incorporation of the 4-methoxyphenyl and acetic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Oxidation Reactions
2-(4-Methoxyphenyl)azepane derivatives are susceptible to oxidation at multiple sites:
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Azepane Ring Oxidation : The tertiary amine in the azepane ring undergoes oxidation to form N-oxide derivatives under mild conditions (e.g., H₂O₂/CH₃COOH).
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Aromatic Methoxy Group : The 4-methoxyphenyl group can be demethylated using strong oxidants like ceric ammonium nitrate (CAN) to yield phenolic derivatives .
Table 1: Oxidation Reaction Parameters
Reduction Reactions
Reductive transformations focus on the azepane ring and acetic acid functionalities:
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Azepane Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring’s double bonds (if present) to saturated analogs.
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Acetic Acid Reduction : Lithium aluminum hydride (LiAlH₄) converts the carboxylic acid group to a primary alcohol.
Table 2: Reduction Reaction Parameters
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Azepane saturation | H₂ (1 atm), Pd-C/EtOH, 25°C, 3 h | 2-(4-Methoxyphenyl)perhydroazepane | 92 | |
| Carboxylic acid → alcohol | LiAlH₄, THF, 0°C → RT, 2 h | 2-(4-Methoxyphenyl)azepane ethanol | 85 |
Substitution Reactions
The 4-methoxyphenyl group participates in electrophilic aromatic substitution (EAS), while the azepane’s nitrogen enables nucleophilic substitutions:
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Methoxy Group Halogenation : Bromination (Br₂/FeBr₃) occurs at the para position relative to the methoxy group .
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Azepane N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
Table 3: Substitution Reaction Parameters
Condensation and Cyclization
The acetic acid moiety facilitates condensation reactions:
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Esterification : Reacts with alcohols (e.g., MeOH/H⁺) to form esters .
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Heterocycle Formation : Condenses with hydrazines to generate pyrazolone derivatives .
Table 4: Condensation Reaction Parameters
Mechanistic Insights
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Electronic Effects : The methoxy group’s electron-donating nature directs EAS to the para position .
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Steric Hindrance : Bulky substituents on the azepane ring slow N-alkylation kinetics.
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Acid-Base Properties : The acetic acid group (pKa ≈ 4.76) enables pH-dependent solubility and reactivity .
Stability and Side Reactions
Scientific Research Applications
2-(4-Methoxyphenyl)azepane; acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)azepane; acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways . These interactions can lead to various biological responses, such as changes in gene expression, protein activity, and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)azepane; acetic acid include:
Uniqueness
What sets this compound apart from these similar compounds is the presence of the azepane ring, which imparts unique structural and chemical properties
Biological Activity
2-(4-Methoxyphenyl)azepane; acetic acid is a chemical compound that has gained attention in various fields due to its potential biological activity. Characterized by an azepane ring substituted with a 4-methoxyphenyl group and an acetic acid moiety, this compound is being studied for its effects on cellular processes and interactions with biological targets.
- Molecular Formula : C15H19NO3
- Molecular Weight : 265.35 g/mol
- Purity : Typically around 95% in laboratory settings
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Recyclization of azacyclanes : This involves the use of small and medium carbo-, oxa-, or azacyclanes.
- Multicomponent heterocyclization reactions : These reactions can create complex structures efficiently.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate signaling pathways by binding to molecular targets, influencing various cellular responses.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary evaluations indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in the development of antibacterial agents.
- Anticancer Potential : Research has suggested that compounds with similar structures may influence cancer cell proliferation and migration. The azepane ring structure may enhance its efficacy against specific cancer types, though detailed studies are still required .
- Neurological Effects : Some studies have explored the potential neuroprotective effects of related compounds, indicating that derivatives may impact neurotransmitter systems, although direct evidence for this compound is limited .
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial properties of various derivatives, including this compound. The results indicated significant activity against several bacterial strains, suggesting potential for therapeutic applications in infectious diseases.
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound could inhibit the growth of certain cancer cell lines. These findings point toward a possible mechanism involving apoptosis induction and cell cycle arrest, warranting further investigation into its use as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Unique azepane structure |
| 4-(4-Methoxyphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid | Structure | Anticancer | Related but lacks azepane ring |
| 3-(5-bromo-1H-indol-3-yl)propylamine oxalate | Structure | Antiviral, Anticancer | Different core structure |
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Methoxyphenyl)azepane and its acetic acid derivatives?
Methodological Answer:
The synthesis of aryl-substituted azepanes often involves multi-step pathways, including ring-closing metathesis or reductive amination. For 2-(4-Methoxyphenyl)azepane, a carbon-14 labeling approach has been reported, starting from toluene (ring-1-14C) to incorporate isotopic labels for mechanistic studies . Acetic acid derivatives, such as 4-Methoxyphenylacetic acid, are typically synthesized via Friedel-Crafts alkylation or ester hydrolysis, with critical attention to protecting groups (e.g., methoxy) to avoid undesired side reactions. Reaction optimization should prioritize solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd/C for hydrogenation steps) to enhance yield and purity .
Basic: How can the purity and structural integrity of 2-(4-Methoxyphenyl)azepane be verified?
Methodological Answer:
Analytical validation requires a combination of techniques:
- NMR Spectroscopy : Confirm regiochemistry of the methoxyphenyl group (e.g., aromatic proton splitting patterns at δ 6.8–7.2 ppm) and azepane ring conformation .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., residual toluene or oxidation by-products) using reverse-phase C18 columns with UV detection at 254 nm .
- Melting Point Analysis : Compare observed values (e.g., 122–125°C for 4-Methoxyphenylacetic acid) to literature data to assess crystallinity and purity .
Advanced: What strategies are effective in resolving contradictions in kinetic data during mechanistic studies of 2-(4-Methoxyphenyl)azepane derivatives?
Methodological Answer:
Discrepancies in kinetic data (e.g., isotope effects or rate constants) may arise from competing reaction pathways or solvent effects. To address this:
- Isotopic Labeling : Use carbon-14 or deuterium labeling to trace specific bond-breaking steps, as demonstrated in the synthesis of 2-(4-Methoxyphenyl)ethanol .
- Computational Modeling : Validate experimental kinetic parameters with DFT calculations to identify transition states or intermediates.
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
Advanced: How can impurity profiles of 4-methoxyphenyl-containing compounds inform the synthesis of 2-(4-Methoxyphenyl)azepane?
Methodological Answer:
Common impurities in aryl-azepane syntheses include:
- Oxidation By-Products : Methoxy group degradation to quinones, detectable via LC-MS at m/z +16 (oxygen addition).
- Dimerization Products : Resulting from radical intermediates; mitigate using radical inhibitors like BHT .
- Residual Solvents : GC-MS analysis of reaction mixtures can identify traces of toluene or DMF, requiring post-synthesis purification via column chromatography .
Basic: What are the critical parameters in optimizing reaction conditions for aryl-azepane derivatives?
Methodological Answer:
Key parameters include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during azepane ring closure.
- Catalyst Loading : 5–10 mol% Pd/C for hydrogenation steps ensures complete reduction without over-saturation.
- pH Control : For acetic acid derivatives, maintain pH >7 during hydrolysis to prevent ester group reformation .
Advanced: What role does the methoxy group play in the stability and reactivity of 2-(4-Methoxyphenyl)azepane under varying pH conditions?
Methodological Answer:
The methoxy group exerts both electronic and steric effects:
- Electronic Effects : The electron-donating methoxy group stabilizes aromatic intermediates via resonance, enhancing electrophilic substitution rates at the para position.
- pH-Dependent Stability : Under acidic conditions (pH <3), the methoxy group may demethylate to form phenolic by-products, detectable via HPLC retention time shifts .
- Steric Hindrance : In basic media, the methoxy group reduces nucleophilic attack on the azepane ring, favoring ring-opening reactions only at elevated temperatures (>80°C) .
Advanced: How can isotopic labeling (e.g., carbon-14) be applied to study metabolic pathways of 2-(4-Methoxyphenyl)azepane in biological systems?
Methodological Answer:
- Synthesis of Labeled Compounds : Incorporate carbon-14 at the methoxyphenyl ring via Grignard reactions or Suzuki coupling, as shown in studies of 2-(4-Methoxyphenyl)ethanol .
- Tracing Metabolites : Administer the labeled compound in in vitro models (e.g., hepatocyte cultures) and use scintillation counting or autoradiography to identify metabolic products (e.g., demethylated or hydroxylated derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
